N-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-2-furamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-2-furamide is an organic compound characterized by the presence of both methoxy and nitro functional groups attached to a phenyl ring, along with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-2-furamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the 3,4-dimethoxyphenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.
Introduction of the 4-nitrophenyl group: This can be done through nitration reactions, where the nitro group is introduced to the phenyl ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and alcohols (for nucleophilic substitution) are used under appropriate conditions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include amines.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-2-furamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-2-furamide depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of methoxy and nitro groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide
- N-(3,4-dimethoxyphenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide
Uniqueness
N-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-2-furamide is unique due to the combination of its structural features, including the furan ring and the specific positioning of methoxy and nitro groups. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-25-16-8-5-13(11-18(16)26-2)20-19(22)17-10-9-15(27-17)12-3-6-14(7-4-12)21(23)24/h3-11H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFNHCMFVIFYTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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